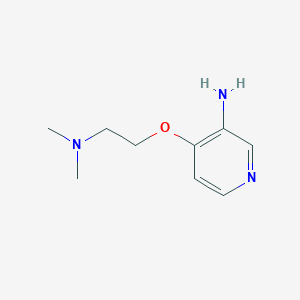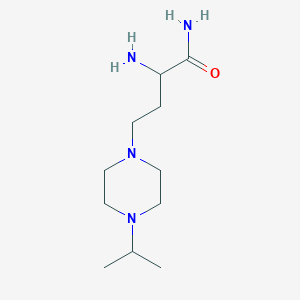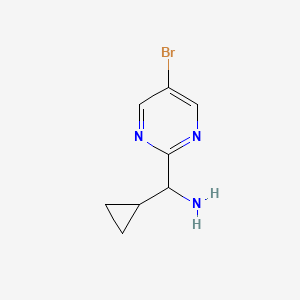
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol It is characterized by the presence of a bromopyrimidine ring attached to a cyclopropylmethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine typically involves the reaction of 5-bromopyrimidine with cyclopropylmethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .
科学的研究の応用
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The cyclopropylmethanamine group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target proteins .
類似化合物との比較
Similar Compounds
(5-Bromopyrimidin-2-yl)methanamine: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.
(2-(5-Bromopyrimidin-2-yl)cyclopropyl)methanamine: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is unique due to the combination of the bromopyrimidine ring and the cyclopropylmethanamine group. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications .
特性
分子式 |
C8H10BrN3 |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
(5-bromopyrimidin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)7(10)5-1-2-5/h3-5,7H,1-2,10H2 |
InChIキー |
VKMVWTCBCHSHKY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=NC=C(C=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


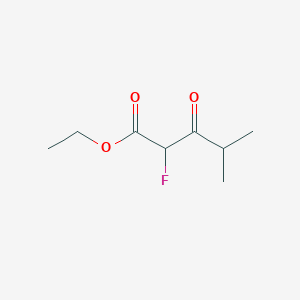
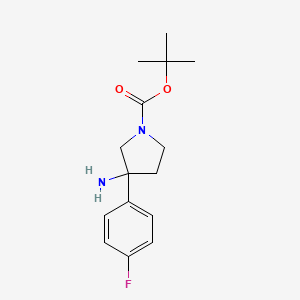
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)

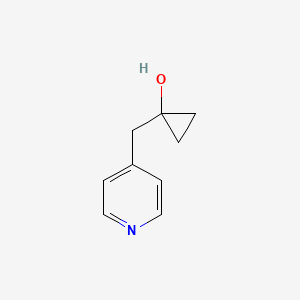
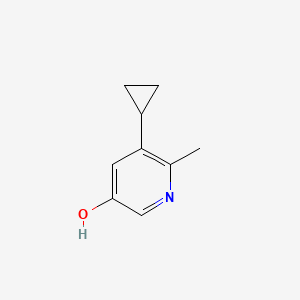
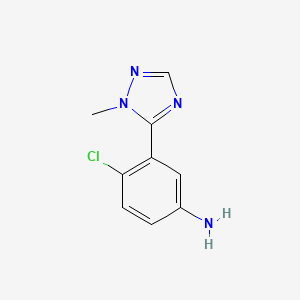
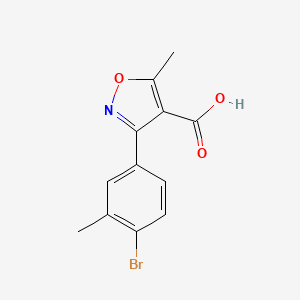
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
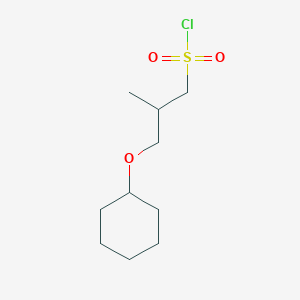

![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
